Triclabendazole-13C-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

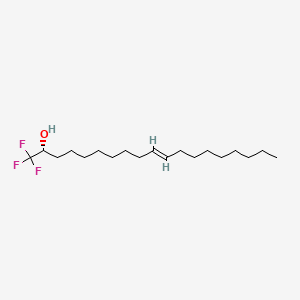

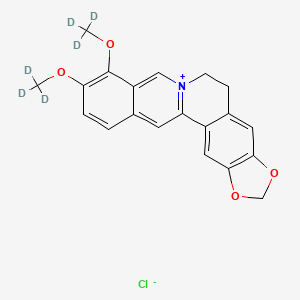

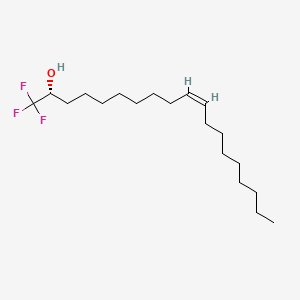

Triclabendazole-13C-d3 is a labeled form of Triclabendazole, where the compound is tagged with carbon-13 and deuterium isotopes. Triclabendazole itself is a benzimidazole derivative known for its anthelmintic properties, particularly effective against liver flukes such as Fasciola hepatica and Fasciola gigantica. The labeled version, this compound, is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Triclabendazole.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triclabendazole-13C-d3 involves several steps, starting from 1,2,3-trichlorobenzene. The process includes:

Hydrolysis: 1,2,3-trichlorobenzene is hydrolyzed in a high-concentration alkali solution to produce 2,3-dichlorophenol sodium.

Condensation: The 2,3-dichlorophenol sodium reacts with 4,5-dichloro-2-nitroaniline in a methylbenzene aqueous solution to form 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline.

Reduction: This intermediate is then reduced using a hydrogen catalytic transfer method to avoid the generation of iron mud, which is environmentally harmful.

Cyclization and Methylation: The final steps involve cyclization and methylation to produce Triclabendazole

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing environmental impact. The use of cost-effective and less hazardous reagents is emphasized to make the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Triclabendazole-13C-d3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxide and sulfone derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon or Raney nickel is commonly employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Triclabendazole sulfoxide and Triclabendazole sulfone.

Reduction: Amino derivatives of Triclabendazole.

Substitution: Various substituted benzimidazole derivatives

Scientific Research Applications

Triclabendazole-13C-d3 is widely used in scientific research for:

Pharmacokinetic Studies: The labeled compound helps in tracing the metabolic pathways and understanding the pharmacokinetics of Triclabendazole in biological systems.

Drug Development: It serves as an internal standard in the quantification of Triclabendazole using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Antibacterial Research: Recent studies have explored its potential as an antibacterial agent against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci.

Parasitology: It is used to study the efficacy and resistance mechanisms of Triclabendazole against parasitic infections.

Mechanism of Action

Triclabendazole-13C-d3, like its parent compound, exerts its effects by binding to beta-tubulin in parasitic worms, thereby inhibiting the polymerization of microtubules. This disruption of microtubule formation impairs essential cellular processes such as nutrient uptake and intracellular transport, leading to the death of the parasite. The labeled version allows researchers to study these mechanisms in greater detail by tracking the compound’s distribution and metabolism in the organism .

Comparison with Similar Compounds

Triclabendazole: The parent compound, used for treating liver fluke infections.

Triclabendazole sulfoxide: A major plasma metabolite of Triclabendazole with similar anthelmintic properties.

Albendazole: Another benzimidazole derivative used to treat a variety of parasitic worm infections.

Mebendazole: Similar to Albendazole, used for treating parasitic worm infections.

Uniqueness: Triclabendazole-13C-d3 is unique due to its isotopic labeling, which makes it invaluable for research purposes. The incorporation of carbon-13 and deuterium allows for precise tracking and quantification in pharmacokinetic and metabolic studies, providing insights that are not possible with the unlabeled compound .

Properties

Molecular Formula |

C14H9Cl3N2OS |

|---|---|

Molecular Weight |

363.7 g/mol |

IUPAC Name |

6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuterio(113C)methylsulfanyl)-1H-benzimidazole |

InChI |

InChI=1S/C14H9Cl3N2OS/c1-21-14-18-9-5-8(16)12(6-10(9)19-14)20-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1+1D3 |

InChI Key |

NQPDXQQQCQDHHW-KQORAOOSSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])SC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |

Canonical SMILES |

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B10823057.png)

![4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823073.png)

![4-[(E,2R,5S)-2-hydroxy-5-methyl-7-[(2R,3S,4Z,6Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823097.png)